molecular formula C8H18Cl2N2 B2895137 2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 2007921-13-1

2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

Cat. No.: B2895137
CAS No.: 2007921-13-1
M. Wt: 213.15
InChI Key: AZUQPYHBNDBHBD-UHFFFAOYSA-N
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Description

2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine core with a methyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₈H₁₈Cl₂N₂ (based on structural analogs in and ), and it exists as a dihydrochloride salt, enhancing its solubility in polar solvents. The compound is utilized in pharmaceutical research, particularly as a building block for bioactive hybrids or intermediates in drug synthesis .

Key properties include:

  • Molecular weight: ~213.15 g/mol (estimated from analogs in ).
  • Storage: Requires inert atmosphere and room temperature to maintain stability .
  • Hazard profile: Classified with warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name

2-methyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-5-7-2-3-9-4-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUQPYHBNDBHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCNCC2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction produces 2-(acylethynyl)pyrroles. The addition of propargylamine to these acetylenes forms N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired compound .

Chemical Reactions Analysis

2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

    Cyclization: Intramolecular cyclization reactions can form more complex ring structures.

Scientific Research Applications

2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride involves its interaction with molecular targets in the body. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Applications Reference
2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride Pyrrolo[3,4-c]pyridine 2-methyl, dihydrochloride Pharmaceutical intermediate; anticonvulsant potential (analogous hybrids in )
1-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride Pyrrolo[3,2-c]pyridine 1-methyl, dihydrochloride 95% purity; used in receptor-targeting drug design
4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) Pyrrolo[3,4-c]pyridine 4-hydroxy, trione Fluorescent properties; photostable with large Stokes shift; potential for bioimaging
Pyrano[3,4-c]pyridine hybrids (e.g., 5-methyl derivatives) Pyrano[3,4-c]pyridine Methyl at pyridine ring High anticonvulsant activity (ED₅₀ = 12–25 mg/kg in MES test); psychotropic effects
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride Dihydro-pyrrolo[3,4-c]pyridine 6-chloro, hydrochloride 97% purity; explored in kinase inhibitor synthesis

Structural and Functional Insights

Position of Methyl Group: The 2-methyl substitution in the target compound distinguishes it from 1-methyl-pyrrolo[3,2-c]pyridine (), which may exhibit altered receptor-binding affinity due to steric effects. Pyrano[3,4-c]pyridine derivatives with methyl groups on the pyridine ring () demonstrate superior anticonvulsant activity compared to non-methylated analogs, suggesting that methyl placement significantly impacts bioactivity .

Salt Form and Solubility :

  • Dihydrochloride salts (e.g., target compound and 1-methyl-pyrrolo[3,2-c]pyridine) enhance aqueous solubility compared to free bases, facilitating in-vivo testing .

Pharmacological Activity: Pyrano[3,4-c]pyridine-1,2,3-triazole hybrids () show potent anticonvulsant activity against maximal electroshock (MES) seizures, with ED₅₀ values comparable to valproate. This suggests that bicyclic pyridine derivatives with methyl groups are promising for CNS drug development . In contrast, HPPT () lacks direct pharmacological activity but serves as a fluorescent probe due to its photostability and electronic properties .

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via Cu-catalyzed azide-alkyne cycloaddition (click chemistry) or acid-catalyzed cyclization, with yields exceeding 70% in optimized conditions .

Biological Activity

2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, a nitrogen-containing heterocyclic compound, is a derivative of pyrrolopyrazine. This compound has garnered attention due to its diverse biological activities, making it a valuable scaffold in pharmaceutical research. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound involves several steps:

  • Cross-Coupling Reaction : A pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina.
  • Formation of N-propargylenaminones : Propargylamine is added to the acetylenes.
  • Intramolecular Cyclization : Catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO), this step yields the desired compound .

Pharmacological Properties

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit a broad spectrum of pharmacological properties:

  • Analgesic and Sedative Effects : Studies have shown that these compounds can effectively treat pain and induce sedation. For instance, certain derivatives have been found to be more effective than aspirin in animal models .
  • Antimycobacterial Activity : Compounds within this class have demonstrated effectiveness against Mycobacterium tuberculosis, with some exhibiting minimal inhibitory concentrations (MIC) as low as 0.15 µM .
  • Antitumor Activity : Several derivatives have shown cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values ranging from 0.12 to 0.21 µM against ovarian and breast cancer cells .

The biological effects of this compound are primarily mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes or receptors involved in pain pathways or cellular proliferation.
  • Glucose Metabolism Modulation : Some derivatives have been shown to enhance insulin sensitivity in adipocytes, indicating potential applications in diabetes treatment .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameBiological ActivityReference
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridineAnalgesic and sedative
Octahydro-1H-pyrrolo[3,4-c]pyridineAntimycobacterial
1H-pyrrolo[3,2-c]pyridine derivativesAntitumor activity

Case Studies

  • Antimycobacterial Study : A series of pyrrolo[3,4-c]pyridine derivatives were synthesized and tested for their activity against M. tuberculosis. The most active compounds demonstrated significant inhibition at low concentrations and showed favorable pharmacokinetic profiles .
  • Cancer Cell Line Testing : In vitro studies assessed the cytotoxicity of various pyrrolo[3,4-c]pyridine derivatives against HeLa and MCF-7 cell lines. Results indicated that specific structural modifications enhanced antitumor activity while minimizing toxicity to non-cancerous cells .

Q & A

Basic: How can the stereochemical configuration of 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride be confirmed experimentally?

Answer: Stereochemical confirmation requires a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can identify coupling patterns indicative of specific stereoisomers. For definitive proof, single-crystal X-ray diffraction (SC-XRD) is recommended, as it provides direct visualization of the spatial arrangement of atoms. Computational methods (e.g., density functional theory) can also predict stable conformers for comparison with experimental data .

Basic: What synthetic routes are commonly employed to prepare this compound, and how can yields be optimized?

Answer: A standard synthesis involves cyclization of pyrrolidine precursors followed by hydrochlorination. For example, refluxing intermediates with concentrated hydrochloric acid (HCl) and subsequent crystallization in acetone can yield the dihydrochloride salt (as described in CAS 147740-04-3) . Optimization strategies include:

  • Reagent stoichiometry: Excess HCl ensures complete protonation.
  • Temperature control: Maintaining reflux temperatures (e.g., 80–100°C) to accelerate cyclization.
  • Purification: Recrystallization in polar aprotic solvents (e.g., acetone) improves purity .

Advanced: How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) for this compound?

Answer: Discrepancies often arise from differences in synthetic conditions or purity. To resolve contradictions:

  • Reproduce methods: Follow published protocols exactly, noting solvent grades and drying techniques.
  • Analytical validation: Use differential scanning calorimetry (DSC) for melting point determination and HPLC-MS to confirm purity (>97% by area normalization).
  • Collaborative studies: Cross-validate results with independent labs using standardized protocols .

Advanced: What analytical techniques are critical for assessing the purity of this compound in pharmaceutical research?

Answer: High-purity standards (≥99%) are essential for pharmacological studies. Key techniques include:

  • HPLC with UV/ELSD detection: Quantifies impurities at levels <0.1%.
  • Mass spectrometry (MS): Identifies trace organic contaminants (e.g., unreacted intermediates).
  • Karl Fischer titration: Measures residual water content, critical for hygroscopic salts like dihydrochlorides .

Basic: What storage conditions are recommended to ensure the stability of this compound?

Answer: Store under inert atmosphere (argon or nitrogen) at room temperature (15–25°C) in sealed, light-resistant containers. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the hydrochloride salt. Long-term stability studies recommend periodic purity checks via HPLC .

Advanced: How can researchers design experiments to evaluate the bioactivity of this compound in kinase inhibition assays?

Answer: Kinase inhibition studies require:

  • Enzyme selection: Prioritize kinases with structural homology to BTK (Bruton’s tyrosine kinase) or other targets suggested by pyrrolo-pyridine derivatives .
  • Assay design: Use fluorescence-based ADP-Glo™ assays to measure kinase activity inhibition.
  • Dose-response curves: Test concentrations from 1 nM to 100 µM to determine IC50_{50} values. Include positive controls (e.g., ibrutinib for BTK) .

Basic: What are common impurities in synthesized batches of this compound, and how are they characterized?

Answer: Typical impurities include:

  • Unreacted intermediates: Detected via LC-MS (e.g., residual ethyl esters from synthesis).
  • Diastereomers: Resolved using chiral HPLC columns (e.g., Chiralpak® IA).
  • Degradation products: Accelerated stability studies (40°C/75% RH for 1 month) identify hydrolyzed or oxidized byproducts .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer: Molecular dynamics (MD) simulations predict:

  • Lipophilicity (logP): Adjust methyl substituents to enhance blood-brain barrier penetration.
  • Metabolic stability: Cytochrome P450 binding affinity studies (e.g., CYP3A4) identify potential metabolic hotspots.
  • Solubility: COSMO-RS calculations optimize counterion selection (e.g., hydrochloride vs. phosphate salts) .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer: Refer to GHS hazard statements (H302, H315, H319, H335):

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Spill management: Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How can researchers validate the compound’s role as a synthetic intermediate for complex heterocycles?

Answer: Functionalization studies include:

  • N-alkylation: React with alkyl halides to introduce side chains.
  • Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids to expand π-conjugation.
  • Salt metathesis: Exchange chloride for other anions (e.g., tosylate) to modify solubility .

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